Neocryptolepine
Overview
Description
Inhibitor of the formation of β-haematin with selective antiplasmodial activity; High Quality Biochemicals for Research Uses
Biological Activity
Neocryptolepine, a polycyclic quinoline alkaloid derived from the plant Cryptolepis sanguinolenta, has garnered attention for its diverse biological activities, particularly in the fields of oncology and infectious diseases. This article provides a comprehensive overview of this compound's biological activity, focusing on its cytotoxic effects against various cancer cell lines, mechanisms of action, and potential therapeutic applications.
Biological Activity Overview
This compound exhibits a wide range of biological activities, including:
- Cytotoxicity : Effective against multiple cancer types.
- Antimalarial properties : Inhibits Plasmodium falciparum.
- Antibacterial and antifungal effects : Demonstrated against various pathogens.
- Antiprotozoal activity : Effective against Trypanosoma and Leishmania species.
Table 1: Summary of Biological Activities of this compound
Activity Type | Target Organisms/Cells | Mechanism of Action |
---|---|---|
Cytotoxicity | Colorectal, gastric, liver, lung, ovarian, breast cancer cells | Induces apoptosis, cell cycle arrest |
Antimalarial | Plasmodium falciparum | Inhibits dihydrofolate reductase (DHFR) |
Antibacterial | Various bacteria | Disrupts cell wall synthesis |
Antifungal | Fungi | Inhibits fungal cell growth |
Antiprotozoal | Trypanosoma, Leishmania | Interferes with metabolic pathways |
Cytotoxic Mechanisms
This compound's cytotoxic effects are primarily attributed to its ability to intercalate with DNA and inhibit topoisomerase II. This results in the induction of apoptosis and cell cycle arrest in various cancer cell lines:
- Cell Cycle Arrest : this compound induces G2/M phase arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It activates apoptotic pathways through caspase activation and mitochondrial dysfunction .
Case Study: Cytotoxic Effects on Cancer Cell Lines
Research has shown that this compound derivatives exhibit significant cytotoxicity against several cancer cell lines. For instance:
- IC50 Values : Derivatives such as C5 and C8 demonstrated IC50 values of 0.197 μM and 0.198 μM against A549 lung cancer cells, indicating potent activity .
- Mechanism Insights : These compounds were found to regulate the PI3K/AKT/mTOR signaling pathway, crucial for cell survival and proliferation .
Antimalarial Activity
This compound has shown promising antimalarial activity by targeting the enzyme dihydrofolate reductase (DHFR), which is essential for folate metabolism in Plasmodium falciparum. This interaction is particularly important for developing new antimalarial therapies due to rising drug resistance .
Antibacterial and Antifungal Properties
This compound exhibits antibacterial activity by disrupting bacterial cell wall synthesis and antifungal properties by inhibiting fungal growth. Its effectiveness against various pathogens underscores its potential as a broad-spectrum antimicrobial agent .
Structure-Activity Relationship (SAR)
A systematic review highlighted the importance of structure modifications in enhancing this compound's biological activities. The position and number of substituents on the quinoline ring significantly influence its potency against cancer cells and pathogens .
Recent Advances
Recent studies have focused on synthesizing this compound derivatives to improve bioavailability and reduce toxicity. For example:
- Derivative Studies : Compounds derived from this compound have shown enhanced cytotoxic effects with reduced side effects compared to the parent compound .
- Combination Therapies : Investigations into combining this compound with other chemotherapeutic agents have yielded promising results in enhancing overall efficacy against resistant cancer strains .
Properties
IUPAC Name |
5-methylindolo[2,3-b]quinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2/c1-18-15-9-5-2-6-11(15)10-13-12-7-3-4-8-14(12)17-16(13)18/h2-10H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZIIKMBOSNKNFZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C=C3C1=NC4=CC=CC=C43 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90150720 | |
Record name | 5H-Quinodoline, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
114414-78-7 | |
Record name | 5-Methyl-5H-quinindoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114414-78-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-Quinodoline, 5-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0114414787 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 5H-Quinodoline, 5-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90150720 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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